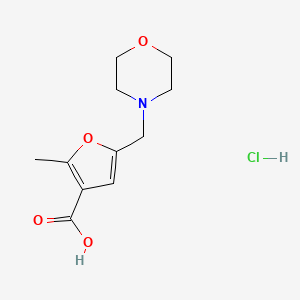![molecular formula C11H15Cl2N3 B3086076 [1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1158481-95-8](/img/structure/B3086076.png)
[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride
Vue d'ensemble
Description
[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C11H15Cl2N3.
Applications De Recherche Scientifique
[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Safety and Hazards
“[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338 . It is classified as Eye Irritant 2 and Skin Irritant 2 . It belongs to storage class code 11, which is for combustible solids .
Orientations Futures
The future directions for “[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride” and similar compounds could involve further exploration of their potential applications in various fields of science, particularly in drug discovery and medicinal chemistry . More research is needed to fully understand their synthesis, properties, and mechanisms of action.
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Mode of Action
It’s known that the pyrazole ring is a versatile lead molecule in medicinal chemistry and is part of many therapeutic agents . The pyrazole ring can interact with various enzymes and receptors in the body through its nitrogen atoms and the hydrogen atoms attached to them .
Biochemical Pathways
For instance, anti-inflammatory and analgesic activities suggest possible interactions with cyclooxygenase enzymes and related inflammatory pathways .
Result of Action
The wide range of biological activities associated with pyrazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 1-phenyl-2-bromoethane with 1H-pyrazole in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction will yield the corresponding amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(1-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride
- [2-(1,3-Benzothiazol-2-yl)ethyl]amine dihydrochloride
- [2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride
Uniqueness
What sets [1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride apart from similar compounds is its unique combination of the phenyl and pyrazole rings, which confer specific chemical and biological properties. This makes it particularly useful in the synthesis of complex molecules and in studies related to enzyme inhibition and receptor binding .
Propriétés
IUPAC Name |
1-phenyl-2-pyrazol-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-11(9-14-8-4-7-13-14)10-5-2-1-3-6-10;;/h1-8,11H,9,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCYZNNNLUGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)
amine hydrochloride](/img/structure/B3086042.png)

![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)
amine hydrochloride](/img/structure/B3086063.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)
amine hydrochloride](/img/structure/B3086067.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)
